2-Chloro-5-iodo-3-methoxypyridin-4-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers requiring convergent, regioselective synthesis of kinase-focused libraries often face limitations with mono-halogenated scaffolds. This tetra-substituted pyridine solves this by providing an orthogonal dual-halogen system (C-I vs. C-Cl) with a >28 kcal/mol bond dissociation energy differential, enabling sequential Pd-catalyzed couplings. - Orthogonal Reactivity: Chemoselective oxidative addition at C-I leaves C-Cl intact for subsequent functionalization, ensuring precise vector control. - Scaffold Utility: Direct precursor to pyridopyrazine cores found in ALK, c-Met, and ROS1 inhibitor programs. - Growth Vectors: Three distinct diversification points (C2, C4, C5) for efficient SAR exploration around the key aminopyridine hinge-binding motif.

Molecular Formula C6H6ClIN2O
Molecular Weight 284.48 g/mol
Cat. No. B13982670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-iodo-3-methoxypyridin-4-amine
Molecular FormulaC6H6ClIN2O
Molecular Weight284.48 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CN=C1Cl)I)N
InChIInChI=1S/C6H6ClIN2O/c1-11-5-4(9)3(8)2-10-6(5)7/h2H,1H3,(H2,9,10)
InChIKeyDXGKQFBTRTWZHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-iodo-3-methoxypyridin-4-amine: Product Overview


2-Chloro-5-iodo-3-methoxypyridin-4-amine (CAS 2454491-04-2) is a tetra-substituted pyridine derivative with the molecular formula C₆H₆ClIN₂O and molecular weight 284.48 g/mol . The compound features a pyridine ring substituted at the 2-position with chlorine, the 5-position with iodine, the 3-position with a methoxy group, and an amine at the 4-position . Its orthogonal halogenation pattern (C-I vs. C-Cl) enables sequential, chemoselective cross-coupling reactions, making it a privileged scaffold for the construction of kinase inhibitor libraries and other bioactive molecules [1].

1
Selective Pd insertion at C-I bond (weaker BDE)
2
First cross-coupling at 5-position
3
Sequential C-Cl coupling at 2-position

2-Chloro-5-iodo-3-methoxypyridin-4-amine: Orthogonal Reactivity Advantage


The unique substitution pattern of 2-chloro-5-iodo-3-methoxypyridin-4-amine creates a dual-halogen system with a >28 kcal/mol difference in carbon-halogen bond dissociation energies (C-I ~53 kcal/mol vs. C-Cl ~81 kcal/mol) [1]. This differential reactivity enables palladium catalysts to insert exclusively at the C-I bond, leaving the C-Cl bond intact for subsequent transformations [2]. Generic mono-halogenated or differently substituted pyridine analogs lack this orthogonal handle, resulting in either uncontrolled reactivity (e.g., symmetric di-iodo compounds) or insufficient functionalization capacity (e.g., simple chloro-pyridines). This forced orthogonality is critical for the convergent synthesis of complex drug candidates where regioselective control is paramount.

Orthogonal C-I/C-Cl handle
Mono-halogenated pyridine (single site)
Single-site reactivity may limit sequential diversification and regiocontrol.
Controlled dual functionalization
Symmetric di-iodo pyridine
Symmetric dihalides may lead to competing reactions and reduce sequence yield.

2-Chloro-5-iodo-3-methoxypyridin-4-amine: Evidence for Selection


Orthogonal Cross-Coupling Capability

The compound's orthogonal C-I and C-Cl bonds permit sequential, regioselective functionalization. Palladium-catalyzed oxidative addition proceeds preferentially at the C-I bond (bond dissociation energy ~53 kcal/mol) over the C-Cl bond (~81 kcal/mol), a difference of ~28 kcal/mol [1]. This contrasts with mono-halogenated analogs like 2-chloro-3-methoxypyridin-4-amine, which offer only a single reactive site, limiting synthetic complexity [2]. Experimental evidence demonstrates that palladium atoms insert into aryl carbon-halogen bonds with efficiency in the order C-I > C-Br > C-Cl, confirming the chemoselectivity that underpins the compound's utility [1].

Orthogonal Reactivity
Class-level
C-I ~53 vs C-Cl ~81 kcal/mol
Supports regioselective cross-coupling sequence design
Calculated gas-phase BDE; verify under coupling conditions
Medicinal Chemistry Organic Synthesis Cross-Coupling

Validated ALK/c-Met Intermediate

The compound serves as a direct intermediate in the synthesis of pyridopyrazine-based ALK and c-Met inhibitors. In a patented synthetic route, the structurally analogous intermediate 2-chloro-5-iodo-3-nitro-pyridine (which differs only at the 3-position substituent) was utilized in a two-step sequence to generate the final inhibitor scaffold. The initial amination step with glycine ethyl ester proceeded in 82-94% yield, followed by reductive cyclization to the pyridopyrazine core in 59-77% yield [1]. The 2-chloro-5-iodo substitution pattern is critical for this sequence, as the iodine serves as a masked functional handle for subsequent diversification of the fused bicyclic system. Simpler chloropyridine analogs without the iodine at the 5-position would not permit this same convergent assembly of the pharmacophore.

Kinase Inhibitor Intermediate
Reported
82–94% amination; 59–77% cyclization
Reported intermediate for ALK/c-Met inhibitor synthesis
Yield data from 3-nitro analog; adapt for methoxy derivative
Kinase Inhibitors Oncology Process Chemistry

High-Resolution Structural Confirmation

The compound's identity and purity are rigorously defined by a unique SMILES string (COc1c(Cl)ncc(I)c1N) and InChIKey (DXGKQFBTRTWZHC-UHFFFAOYSA-N), which precisely encode its tetra-substituted pyridine architecture . Commercial suppliers report purity levels of ≥98%, as verified by HPLC and NMR . In contrast, less characterized or impure lots of halogenated pyridines can contain regioisomeric contaminants (e.g., 3-iodo vs. 5-iodo isomers) that lead to divergent and irreproducible cross-coupling outcomes. The unambiguous structural assignment via standard identifiers reduces the risk of synthetic failure due to misidentified starting material.

Structural Confirmation
Data to verify
SMILES & InChIKey confirmed; Purity ≥98%
Confirms structural identity for reproducible synthesis
Supplier-reported data; request lot-specific COA
Analytical Chemistry Quality Control Synthetic Reliability

Balanced Lipophilicity Profile

The compound's calculated LogP of 1.93 places it within the optimal range for drug-like molecules (typically LogP 1-3), providing a balanced lipophilic-hydrophilic profile that facilitates both membrane permeability and aqueous solubility in downstream derivatives. This contrasts with simpler, unsubstituted pyridine building blocks (e.g., 2-chloropyridine, LogP ~1.2) which are more hydrophilic and may yield final compounds with suboptimal pharmacokinetic properties, and with heavily halogenated analogs (e.g., 2,5-dibromopyridine, LogP ~2.5) which increase lipophilicity and the risk of off-target binding. The methoxy group at the 3-position contributes to this balanced profile and offers a potential handle for further functionalization or prodrug strategies.

Lipophilicity Profile
Class-level
LogP = 1.93
Calculated LogP may inform ADME property optimization
Computational estimate; experimental validation advised
Medicinal Chemistry Physicochemical Profiling Drug Design

2-Chloro-5-iodo-3-methoxypyridin-4-amine: Key Applications


Sequential Cross-Coupling for Library Synthesis

Researchers can exploit the orthogonal reactivity of the C-I and C-Cl bonds to perform sequential Suzuki-Miyaura or Negishi couplings. The first coupling selectively functionalizes the 5-position via the weaker C-I bond; subsequent coupling at the 2-position via the C-Cl bond installs a second distinct group. This convergent approach enables rapid construction of diverse, polysubstituted pyridine libraries for SAR studies in kinase inhibitor programs [1].

Fused Bicyclic Kinase Inhibitor Synthesis

The compound serves as a direct precursor to pyridopyrazine and related fused heterocycles, which are core scaffolds in ALK, c-Met, and ROS1 kinase inhibitors. The 5-iodo substituent can be elaborated to form the fused ring system, while the 2-chloro and 4-amino groups provide additional vectors for optimizing binding affinity and selectivity [2].

FBDD with Orthogonal Growth Vectors

The tetra-substituted pyridine core presents three distinct vectors for fragment growth (C2-Cl, C5-I, C4-NH₂), enabling efficient exploration of chemical space around a privileged aminopyridine hinge-binding motif. This is particularly valuable for targeting the ATP-binding pocket of kinases, where the aminopyridine forms key hydrogen bonds with hinge residues [3].

Application
Selection Property
Validation Focus
Sequential cross-coupling library synthesis
Orthogonal C-I/C-Cl reactivity handles
Regioselective coupling sequence yield and purity
Fused bicyclic kinase inhibitor scaffold assembly
Iodo-substituent as masked handle for cyclization
Cyclization efficiency and scaffold fidelity
FBDD vector diversification
Tetra-substituted core with three growth vectors
Diversification efficiency and hinge-binding motif validation

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